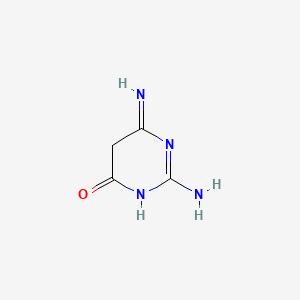
5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol is a heterocyclic compound that contains a triazolidine ring fused with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol typically involves a multi-step process. One common method is the cyclization of suitable linear compounds. For instance, the reaction of aromatic aldehydes with malono derivatives and phenyl hydrazine derivatives in a mixture of water and ethanol at room temperature can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, often involving the use of catalysts and controlled temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular pathways involved in tumor growth.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
Mécanisme D'action
The mechanism of action of 5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: Another heterocyclic compound with similar antimicrobial properties.
4-Amino-1,2,4-triazole-3-thiol: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol is unique due to its naphthalene moiety, which enhances its stability and potential for diverse applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
1956377-50-6 |
|---|---|
Formule moléculaire |
C12H14N4S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
5-amino-4-naphthalen-1-yl-1,2,4-triazolidine-3-thiol |
InChI |
InChI=1S/C12H14N4S/c13-11-14-15-12(17)16(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12,14-15,17H,13H2 |
Clé InChI |
UHKGTWSVLSCQGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N3C(NNC3S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11772009.png)

![5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole](/img/structure/B11772030.png)








![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
